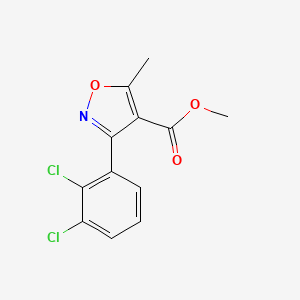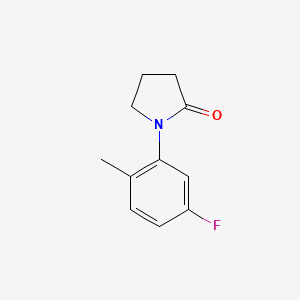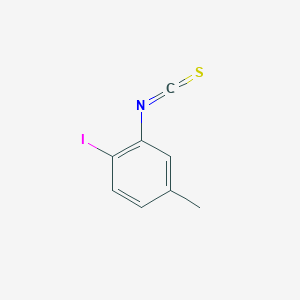
ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound with the molecular formula C10H16O3 It is a derivative of acrylate and tetrahydropyran, characterized by the presence of an ethyl ester group attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-ylmethanol with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the acrylate ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acrylate group.
Wirkmechanismus
The mechanism of action of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The compound can act as a substrate in enzymatic reactions, influencing biochemical pathways. It may also inhibit certain enzymes, affecting the activity of other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be compared with other similar compounds, such as:
Ethyl tetrahydropyran-4-ylacetate: Similar structure but lacks the acrylate group.
Tetrahydropyran-4-ylmethanol: Precursor in the synthesis of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate.
Ethyl acrylate: Contains the acrylate group but lacks the tetrahydropyran ring.
The uniqueness of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate lies in its combination of the acrylate and tetrahydropyran moieties, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
LLRZTGSOBOFVQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)

![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)








![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
